molecular formula C21H17Cl2NO3 B3536309 1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B3536309
M. Wt: 402.3 g/mol
InChI Key: LPMYLFIYAGPCAG-UHFFFAOYSA-N
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Description

1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that features a unique combination of a furan ring, a dichlorophenyl group, and a dihydroisoquinoline structure

Preparation Methods

The synthesis of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the dihydroisoquinoline core: This step involves the condensation of the furan derivative with an appropriate amine, followed by cyclization under acidic conditions to form the dihydroisoquinoline core.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

    1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may lead to different chemical and biological properties.

    This compound derivatives: Various derivatives with modifications on the furan or isoquinoline rings can exhibit unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3/c1-25-19-9-12-7-8-24-21(14(12)11-20(19)26-2)18-6-5-17(27-18)15-10-13(22)3-4-16(15)23/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMYLFIYAGPCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 3
1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 4
1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 5
1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 6
1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

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